![molecular formula C12H15NO4 B3433913 methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate CAS No. 65160-71-6](/img/structure/B3433913.png)
methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate
Overview
Description
“Methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate” is a chemical compound that has been studied for its effects on plant growth and secondary metabolite accumulation . It is one of the components of root exudates and has been identified as a nitrification inhibitor in soil . It also modulates plant growth and root system architecture . It has been used in the enzymatic coupling of saccharides to protein .
Molecular Structure Analysis
The molecule contains a total of 33 bonds, including 18 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
The molecular formula of “methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate” is C10H13NO3 . The average mass is 181.166 Da . Further details about its physical and chemical properties are not available in the current sources.Scientific Research Applications
Enzyme Kinetics Studies
The compound has been used in the study of enzyme kinetics, specifically in the investigation of the chymotrypsin-catalyzed hydrolysis of specific substrates . It has been used to compare pre-steady state kinetic parameters for the chymotrypsin-catalyzed hydrolyses of the ethyl esters of N-acetyl-L-tyrosine .
Charge-Transfer Complex Formation and Organogelation
The compound has been involved in the formation of photo-induced charge-transfer complexes and organogels . The interactions between stacked aromatic units play a key role in the assembly process .
Fungal Micromycetes Research
The compound has been isolated from marine sources of fungal micromycetes, which are interesting as producers of biologically active compounds . The compound was isolated from the marine isolate of the fungus Penicillium thomii KMM 4680 .
Plant Growth Modulation
The compound has been found to modulate plant growth and root system architecture . It functions as a nitrification inhibitor in soil and also modulates plant growth .
Secondary Metabolite Accumulation
The compound has been used to study secondary metabolite accumulation in plants . It induces metabolic changes in Perilla frutescens, a type of medicinal and edible plant .
Synthetic Intermediate
The compound is a useful synthetic intermediate . It can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents .
Mechanism of Action
Target of Action
AC-D-TYR-OME, also known as “methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate” or “®-Methyl 2-acetamido-3-(4-hydroxyphenyl)propanoate”, is a synthetic compound that has been used in various biochemical studies It’s known that tyrosine-based compounds often interact with enzymes such as pepsin .
Mode of Action
It’s known that the compound can undergo reactions involving radical hydrogen atom transfer (hat) from the phenolic oh group, which is a kinetically preferred pathway . This pathway can be influenced by the presence of an amine, which can form a hydrogen bond with the phenolic OH group and shut down the HAT pathway .
Biochemical Pathways
It’s known that tyrosine-based compounds can affect various biochemical pathways, including those involving enzymes like pepsin . In the case of pepsin, the compound can affect the enzyme’s activity, potentially influencing the breakdown of proteins .
Pharmacokinetics
It’s known that the compound’s solubility in aqueous solutions can be limited, which can affect its bioavailability .
Result of Action
It’s known that the compound can undergo reactions that result in changes at the molecular level, such as the transfer of hydrogen atoms . These reactions can potentially influence various cellular processes.
Action Environment
The action of AC-D-TYR-OME can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH of its environment . In an alkaline environment, where the phenolic OH group is deprotonated, the reaction is predicted to occur preferably at Cβ, likely through a proton-coupled electron transfer (PCET) mechanism .
Safety and Hazards
While specific safety and hazard information for “methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(14)13-11(12(16)17-2)7-9-3-5-10(15)6-4-9/h3-6,11,15H,7H2,1-2H3,(H,13,14)/t11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMVXLWZDYZILN-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301302604 | |
Record name | N-Acetyl-D-tyrosine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301302604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate | |
CAS RN |
65160-71-6 | |
Record name | N-Acetyl-D-tyrosine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65160-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyl-D-tyrosine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301302604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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